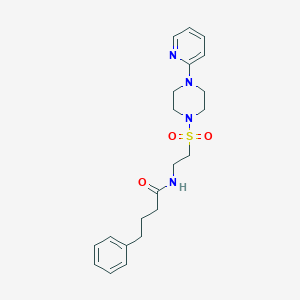

4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide

Description

4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a synthetic compound characterized by a butanamide backbone substituted with a phenyl group at the 4-position. The molecule features a sulfonamide-linked ethyl chain connecting the butanamide core to a 4-(pyridin-2-yl)piperazine moiety.

Properties

IUPAC Name |

4-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c26-21(11-6-9-19-7-2-1-3-8-19)23-13-18-29(27,28)25-16-14-24(15-17-25)20-10-4-5-12-22-20/h1-5,7-8,10,12H,6,9,11,13-18H2,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFLANURSGLQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra. The molecular interactions of these compounds in docking studies reveal their suitability for further development.

Biochemical Pathways

Similar compounds have been found to inhibit the catalytical activity ofPARP1 , enhance cleavage of PARP1 , enhance phosphorylation of H2AX , and increase CASPASE 3/7 activity.

Pharmacokinetics

Similar compounds have been designed with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve dna-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action.

Biological Activity

4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a phenyl group, a piperazine derivative, and a sulfonyl moiety, which are critical for its biological activity.

Research indicates that this compound acts primarily as a modulator of neurokinin receptors, specifically the NK1 receptor. This receptor is implicated in various pathophysiological conditions, including pain and inflammation .

Biological Activity

- Antibacterial Activity : The compound has shown selective antibacterial activity against Gram-positive bacteria. For instance, derivatives with similar structures demonstrated potent effects against strains like Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .

- Antidepressant Effects : Studies suggest that compounds affecting neurokinin receptors may also influence mood disorders. The modulation of these receptors can lead to alterations in neurotransmitter release, which is significant in the context of depression and anxiety .

- Cytotoxicity : Preliminary studies indicated that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential for development as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of related compounds in vitro, demonstrating that modifications to the piperazine ring significantly enhanced activity against resistant strains. The minimum inhibitory concentration (MIC) for Micrococcus luteus was reported at 0.41 µg/mL, indicating strong antibacterial properties .

Case Study 2: Neurokinin Receptor Modulation

In a clinical trial involving patients with chronic pain conditions, administration of a related neurokinin receptor modulator resulted in significant pain relief compared to placebo. This underscores the therapeutic potential of targeting neurokinin pathways in pain management .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Key Comparisons :

- Structural Differences: Unlike the target compound, these analogues lack a sulfonyl group and butanamide chain. Instead, they feature an imine (-C=N-) linkage between the piperazine-ethylamine backbone and aromatic substituents (e.g., pyridine, phenol).

- Analytical Data : LP, 2HP, and DHP were characterized using NMR, IR, and UV-Vis spectroscopy, confirming imine formation. The target compound’s sulfonyl and amide groups would exhibit distinct spectral signatures (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ in IR) .

Sulfonamide Derivatives

highlights sulfonamide compounds such as 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide and N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide.

Key Comparisons :

- Structural Differences : These derivatives incorporate sulfonamide groups but lack the piperazine-pyridine system. For example, the thiazole- and pyrimidine-substituted analogues feature heterocyclic sulfonamides, whereas the target compound’s sulfonyl group bridges a piperazine ring and ethyl chain.

- Functional Implications : The thioxo-pyrimidinyl and thiazolyl groups in these derivatives may enhance hydrogen-bonding or metal-chelating properties, whereas the target’s pyridinyl-piperazine system could favor π-π stacking or receptor binding .

Piperidine-Containing Butanamides

details 2-ethyl-N-[4-(2-ethylpiperidine-1-sulfonyl)phenyl]butanamide , a structural analogue with a butanamide core.

Key Comparisons :

- Structural Differences: This compound replaces the target’s piperazine ring with a piperidine ring and substitutes phenyl/pyridinyl groups with ethyl chains.

- Functional Groups : Both compounds share a sulfonyl-phenyl-ethyl linkage but differ in amide substituents (ethyl vs. phenyl/pyridinyl). The target’s aromatic groups may increase lipophilicity and CNS penetration .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.